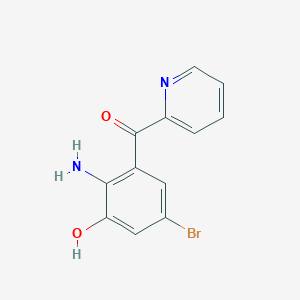

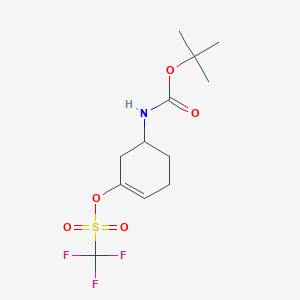

![molecular formula C6H3BrClN3 B1145876 3-溴-6-氯-1H-吡唑并[4,3-c]吡啶 CAS No. 1357945-13-1](/img/structure/B1145876.png)

3-溴-6-氯-1H-吡唑并[4,3-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine involves multi-step chemical reactions, starting from simple precursors to obtain the desired compound. One method reported for synthesizing related compounds involves starting with 2,3-dichloropyridine, undergoing nucleophilic substitution with aqueous hydrazine, followed by cyclization with diethyl maleate, bromination with phosphorus oxybromide, and finally, hydrolysis to obtain the product. This process highlights the complexity and precision required in synthesizing such compounds, with overall yields being a critical aspect of the process evaluation (Niu Wen-bo, 2011).

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-c]pyridine derivatives, including those with bromo and chloro substituents, is characterized by specific ring conformations and bonding patterns. For example, investigations into closely related compounds reveal that the reduced pyridine ring adopts conformations close to a screw-boat form, and molecules can be linked by hydrogen bonds, forming dimers or chains of rings. Such studies are crucial for understanding the molecular aggregation and the overall stability of these compounds (J. Quiroga et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine derivatives can vary widely, including nucleophilic substitution, cyclization, bromination, and hydrolysis, as part of their synthesis. The choice of reactants, solvents, and conditions directly influences the reaction pathways, yields, and purity of the final product. Detailed characterization of these compounds through 1H NMR spectrometry and other analytical techniques is essential for confirming the success of synthesis and understanding the chemical behavior of these molecules (Ji Ya-fei, 2009).

Physical Properties Analysis

The physical properties of 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their handling and application in further chemical processes. Crystallography studies provide insights into the molecular geometry, hydrogen bonding, and π-π interactions, which are fundamental for understanding the solid-state properties and reactivity of these compounds (Y. Rodi et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine, including its reactivity, stability under various conditions, and interaction with other chemical species, are defined by its molecular structure. Studies focusing on the synthesis and reactivity of related compounds provide valuable information on the potential chemical transformations that these molecules can undergo, highlighting the versatility and applicability of pyrazolo[4,3-c]pyridine derivatives in chemical synthesis and material science (M. Gad-Elkareem et al., 2007).

科学研究应用

合成和中间体

3-溴-6-氯-1H-吡唑并[4,3-c]吡啶是一种化合物,它在合成各种有机化合物中起着重要的中间体作用。它已被用于合成3-溴-1-(3-氯-2-吡啶基)-1H-吡唑-5-羧酸,这是新杀虫剂如氯氰菌胺的关键中间体。这个合成过程涉及多个步骤,包括亲核取代、环化、溴化、脱氢和水解,总产率为41.3% (Niu Wen-bo, 2011)。

药物化学

在药物化学领域,已合成了3-溴-6-氯-1H-吡唑并[4,3-c]吡啶衍生物,用于探索其抗菌和抗氧化性能。设计并合成了新颖的衍生物,与链霉素等标准药物相比,对革兰氏阳性和阴性细菌菌株表现出显著活性。其中一些化合物在DPPH和超氧自由基清除等试验中也表现出中等至良好的抗氧化性能,某些衍生物表现出显著的清除活性 (Hiren H. Variya, V. Panchal, G. Patel, 2019)。

多杂环环系统的发展

3-溴-6-氯-1H-吡唑并[4,3-c]吡啶还在新多杂环环系统的发展中发挥了关键作用,这些系统因其潜在的生物活性而备受关注。它被用作构建吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶衍生物和其他复杂杂环的前体,通过各种化学反应合成。这些新合成的化合物使用红外光谱和1H核磁共振技术进行表征,并评估其体外抗菌性能,突显了它们在药物发现和开发中的潜力 (E. Abdel‐Latif, Fatima S. Mehdhar, Ghada E. Abdel-Ghani, 2019)。

配位化学和催化

该化合物还在配位化学中找到了应用,其衍生物已被用于合成金属配合物,具有在催化和生物研究中潜在用途。例如,合成了(吡唑基)吡啶钌(III)配合物,并研究了它们与硫脲的取代反应以及它们对某些细胞系的最小细胞毒活性。这些研究有助于理解金属配合物与这种吡唑吡啶骨架的反应性和生物相互作用 (Reinner O. Omondi, S. Ojwach, D. Jaganyi, A. Fatokun, 2018)。

安全和危害

属性

IUPAC Name |

3-bromo-6-chloro-2H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-6-3-2-9-5(8)1-4(3)10-11-6/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIZWQVFHBHLKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC2=C(NN=C21)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

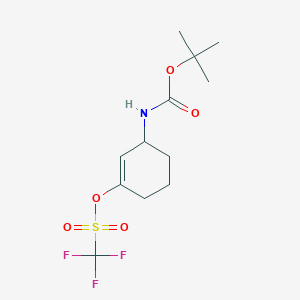

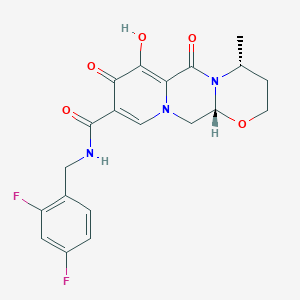

![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)